![molecular formula C21H17N3OS B2422550 3,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863588-89-0](/img/structure/B2422550.png)
3,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Overview
Description
3,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound that features a benzamide core substituted with a thiazolo[5,4-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves multi-step organic synthesis. One common approach is the condensation of 3,4-dimethylbenzoic acid with an amine derivative of thiazolo[5,4-b]pyridine under dehydrating conditions. The reaction is often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to improve yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control over reaction parameters ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like FeBr3.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The thiazolo[5,4-b]pyridine moiety is known to interact with nucleophilic sites, potentially inhibiting enzyme function or blocking receptor-ligand interactions .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2,4-disubstituted thiazoles share structural similarities and exhibit comparable biological activities.
Pyridine Derivatives: Compounds containing pyridine rings, such as 2-chloro-4-fluorophenyl sulfonamide, also show similar reactivity and applications
Uniqueness
3,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows for selective interactions with biological targets and specific applications in material science .
Biological Activity
3,4-Dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects, supported by relevant data tables and research findings.
Compound Overview
- Molecular Formula : C22H19N3OS
- Molecular Weight : 373.5 g/mol
- IUPAC Name : this compound
- CAS Number : 863594-96-1
The structure of this compound features a benzamide core substituted with a thiazolo[5,4-b]pyridine moiety. The presence of methyl groups enhances lipophilicity, which may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Preparation of Thiazolo[5,4-b]pyridine : This can be achieved through the reaction of hydrazonoyl halides with alkyl carbothioates.
- Formation of the Benzamide : The thiazole derivative is then reacted with appropriate amines to yield the final benzamide structure.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Thiazolo[5,4-b]pyridine derivatives have been reported to exhibit inhibitory effects on various kinases and may modulate signaling pathways involved in cell proliferation and survival.
Anticancer Activity
Research indicates that compounds similar to this compound demonstrate significant anticancer properties. Notably:
- IC50 Values : Studies have shown IC50 values ranging from 3 to 20 µM against various cancer cell lines.
- Mechanism : These compounds may inhibit angiogenesis and alter cancer cell signaling pathways, contributing to their anticancer efficacy .
Antibacterial Activity
The compound exhibits promising antibacterial properties:
- Minimum Inhibitory Concentration (MIC) : Comparable to standard antibiotics like ceftriaxone.
- Target Organisms : Effective against strains such as E. faecalis, P. aeruginosa, and K. pneumoniae with inhibition zones reaching up to 30 mm .
Anti-inflammatory Activity
Compounds in this category have shown potential anti-inflammatory effects:
- Inhibition of Cytokines : Significant inhibition of IL-6 and TNF-α was observed in treated samples compared to controls.
Data Table of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | IC50 values from 3 to 20 µM | |
Antibacterial | MIC comparable to ceftriaxone | |
Anti-inflammatory | Inhibition of IL-6 and TNF-α |
Case Studies
-
Case Study on Anticancer Efficacy :
- A study conducted on human leukemia cell lines demonstrated that thiazolo[5,4-b]pyridine derivatives had IC50 values as low as 1.50 µM, indicating strong anticancer potential.
-
Case Study on Antibacterial Properties :
- Comparative studies showed that the compound exhibited greater potency than traditional antibiotics against several bacterial strains.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 3,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide?
The synthesis typically involves constructing the thiazolo[5,4-b]pyridine core via pyridine annulation to a thiazole ring, followed by coupling with substituted benzamides. Key steps include:
- Cyclization : Use copper iodide in pyridine under microwave irradiation to form the thiazolo-pyridine scaffold .
- Amide Coupling : React the thiazolo-pyridine intermediate with 3,4-dimethylbenzoyl chloride under Schotten-Baumann conditions .
- Optimization : Employ Design of Experiments (DoE) to refine temperature (80–120°C), solvent (DMF or dichloromethane), and catalyst loading (5–10 mol%) for yield maximization .
Q. How is structural characterization of this compound validated?
Use a multi-technique approach:
- NMR Spectroscopy : Confirm regiochemistry of the thiazolo[5,4-b]pyridine core and substituent positions (e.g., methyl groups at C3/C4) .
- Mass Spectrometry : Verify molecular weight (e.g., [M+H]+ peak at m/z 402.1) .
- X-ray Crystallography : Resolve spatial arrangement of the dimethylbenzamide and thiazolo-pyridine moieties .
Q. What in vitro assays are recommended for initial biological screening?
Prioritize assays aligned with known activities of thiazolo-pyridine derivatives:
- Kinase Inhibition : Screen against PI3K isoforms (α/β/γ/δ) using ATP-competitive ELISA .
- Antiproliferative Activity : Test in cancer cell lines (e.g., MCF-7, A549) via MTT assays, with IC50 calculations .
- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and DMSO to guide formulation strategies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?
- Variable Substituents : Synthesize analogs with halogen (Cl, F) or methoxy groups at the benzamide’s 3,4-positions to assess steric/electronic effects .
- Core Modifications : Replace thiazolo[5,4-b]pyridine with thiazolo[4,5-b]pyridine to evaluate ring fusion impact on target binding .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with PI3Kα binding affinity .
Q. What mechanisms explain contradictory bioactivity data across similar thiazolo-pyridine derivatives?
Contradictions often arise from:
- Off-Target Effects : Use proteome-wide profiling (e.g., KINOMEscan) to identify unintended kinase interactions .
- Metabolic Stability : Compare hepatic microsome half-lives (e.g., human vs. mouse) to explain species-specific efficacy .
- Cellular Uptake : Measure intracellular concentrations via LC-MS/MS; lipophilicity (logP >3) may limit penetration in certain cell types .
Q. What strategies validate target engagement in vivo?
- Pharmacodynamic Markers : Monitor phosphorylation of AKT (PI3K downstream target) in tumor xenografts via Western blot .
- Isotope Labeling : Synthesize a 14C-labeled analog for biodistribution studies in rodent models .
- CRISPR/Cas9 Knockout : Generate PI3Kα-deficient cell lines to confirm on-target cytotoxicity .
Q. Methodological Considerations
Q. How should researchers address low solubility in preclinical testing?
- Formulation : Use nanoemulsions (e.g., PEGylated liposomes) or co-solvents (Cremophor EL) to enhance bioavailability .
- Prodrug Design : Introduce phosphate esters at the benzamide’s para-position for pH-dependent release .
Q. What analytical workflows resolve batch-to-batch variability in synthesis?
- HPLC-PDA Purity Checks : Use C18 columns (ACN/water gradient) to detect impurities >0.1% .
- Quality Control : Implement reaction monitoring via in-situ FTIR to track intermediate formation .
Properties
IUPAC Name |
3,4-dimethyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-13-5-6-16(12-14(13)2)19(25)23-17-9-7-15(8-10-17)20-24-18-4-3-11-22-21(18)26-20/h3-12H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMUCPXBHDCTFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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